An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and this particular derivative offers a versatile primary amine handle for constructing complex molecular architectures.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, explores its key chemical reactivity, and discusses its application in the development of novel therapeutics, particularly as an inhibitor for inflammatory diseases.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Compound Identification and Physicochemical Properties
(1-methyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole featuring a methyl group on one ring nitrogen and an aminomethyl group at the 3-position. This arrangement provides a unique combination of a stable, aromatic heterocyclic core and a reactive primary amine, making it an attractive starting material for library synthesis and lead optimization.
Nomenclature and Core Identifiers
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IUPAC Name: (1-methyl-1H-pyrazol-3-yl)methanamine[4]
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from computational models and supplier information.
| Property | Value | Source |
| Physical Form | Colorless to Pale-yellow/Yellow-brown Liquid | [7] |
| Purity (Typical) | ≥90% | [7] |
| XLogP3 | -0.9 | [4][6] |
| Topological Polar Surface Area (TPSA) | 40.71 Ų | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 2 | [9] |
| Storage Temperature | Refrigerator | [7] |
Synthesis and Characterization
While commercially available, an understanding of the synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine is crucial for custom modifications or scale-up operations. A common and reliable strategy involves the reduction of a corresponding nitrile precursor.
Proposed Synthetic Pathway
The most direct synthetic route begins with the readily accessible 1-methyl-1H-pyrazole-3-carbonitrile. The nitrile group is then reduced to a primary amine using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). This method is highly efficient for this transformation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the reduction of a nitrile precursor.
Detailed Experimental Protocol: Nitrile Reduction
This protocol is a representative procedure based on standard laboratory practices for LiAlH₄ reductions.
Materials:
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1-methyl-1H-pyrazole-3-carbonitrile
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether[10]
-
Sodium sulfate (anhydrous)[10]
-
Distilled water
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15% Sodium hydroxide solution
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Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice bath.
-
Causality: LiAlH₄ is a highly reactive and moisture-sensitive reducing agent. Anhydrous conditions and an inert atmosphere are critical to prevent violent quenching and ensure full reactivity. Cooling mitigates the highly exothermic nature of the initial reaction.
-
-
Addition of Precursor: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add distilled water (X mL), followed by 15% aqueous NaOH (X mL), and finally more distilled water (3X mL), where X is the mass of LiAlH₄ used in grams.
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Self-Validation: This specific sequence (Fieser work-up) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or diethyl ether.
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Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final amine.
Chemical Reactivity and Derivatization
The utility of (1-methyl-1H-pyrazol-3-yl)methanamine lies in the reactivity of its primary amine group, which allows for straightforward derivatization to build a diverse range of molecules.
Overview of Reactivity
The aminomethyl group readily undergoes standard amine reactions, including:
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N-Acylation and N-Sulfonylation: Reaction with acyl or sulfonyl chlorides to form stable amides and sulfonamides.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary and tertiary amines.[1]
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Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
These reactions provide facile entry into libraries of compounds for structure-activity relationship (SAR) studies.
Key Reaction Workflow: N-Sulfonylation
Caption: General workflow for synthesizing pyrazole-sulfonamide hybrids.
A protocol for a similar transformation involves reacting a 5-aminopyrazole with 4-methylbenzenesulfonyl chloride in acetonitrile using triethylamine as a base.[2] This procedure can be directly adapted for (1-methyl-1H-pyrazol-3-yl)methanamine.
Applications in Drug Discovery and Development
The pyrazole core is a cornerstone of modern medicinal chemistry, present in numerous commercial drugs.[1] (1-methyl-1H-pyrazol-3-yl)methanamine serves as a key intermediate for accessing novel compounds with therapeutic potential.
Case Study: RIPK1 Inhibitors for Inflammatory Disease
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation.[3] Inhibiting its kinase activity is a promising strategy for treating inflammatory conditions like inflammatory bowel disease.[3] Recent research has identified derivatives of 1H-pyrazol-3-amine as potent and selective RIPK1 inhibitors.[3][11]
A study published in the Journal of Medicinal Chemistry describes the optimization of a series of 1H-pyrazol-3-amine derivatives, leading to a lead compound with low nanomolar activity against RIPK1, excellent pharmacokinetic properties, and significant therapeutic effects in in vivo models of inflammatory disease.[3] (1-methyl-1H-pyrazol-3-yl)methanamine is an ideal starting point for synthesizing analogs of these promising inhibitors.
Logical Application Pathway
Caption: From chemical building block to therapeutic application.
Safety, Handling, and Storage
Proper handling of (1-methyl-1H-pyrazol-3-yl)methanamine is essential due to its hazardous properties.
Hazard Identification
The compound is classified with the following GHS hazard statements:
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [4][7] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [4][7] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [4][7] |
| H335 | May cause respiratory irritation | [4][7] |
The signal word is Danger or Warning .[4][7]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] An eyewash station and safety shower must be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]
-
-
First Aid:
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[12] Refrigerator storage is recommended.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
-
(1-Methyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
(1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419. (n.d.). PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
[1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. (n.d.). PubChemLite. Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE CAS#: [chemicalbook.com]
- 6. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1-Methyl-1H-pyrazol-3-yl)methanamine | 612511-81-6 [sigmaaldrich.com]
- 8. (1-Methyl-1H-pyrazol-3-yl)methylamine | 612511-81-6 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]



